2-(4-Benzylpiperazin-1-yl)acetonitrile

Description

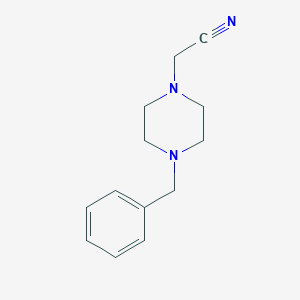

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPEPBRQNHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397397 | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92042-93-8 | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"

A Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-benzylpiperazin-1-yl)acetonitrile is a heterocyclic organic compound featuring a central piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents due to its ability to improve aqueous solubility and bioavailability.[1] The benzyl and acetonitrile groups contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This document provides a comprehensive overview of the known physicochemical properties, theoretical synthesis and analysis protocols, and relevant biological context for this compound.

Physicochemical Properties

The properties of 2-(4-benzylpiperazin-1-yl)acetonitrile have been primarily determined through computational methods. Experimental data for properties such as melting point, boiling point, and pKa are not widely available in published literature. A summary of its key identifiers and computed characteristics is presented below.

Table 1: Physicochemical Data for 2-(4-benzylpiperazin-1-yl)acetonitrile

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 92042-93-8 | [2] |

| Molecular Formula | C₁₃H₁₇N₃ | [2][3] |

| Molecular Weight | 215.29 g/mol | [2] |

| InChIKey | ATUPEPBRQNHPDY-UHFFFAOYSA-N | [3] |

| Computed Properties | ||

| XlogP | 1.6 | [3] |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [3] (Typo in source, should be 0) |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Monoisotopic Mass | 215.14224 Da | [3] |

| General Properties | ||

| Physical Form | Solid | (Inferred)[5] |

| Storage Conditions | Store at -20°C or under refrigeration (4°C) | [2][4] |

Experimental Protocols

While specific validated protocols for 2-(4-benzylpiperazin-1-yl)acetonitrile are not detailed in the available literature, the following sections describe standard methodologies for its synthesis and analysis based on established procedures for analogous piperazine derivatives.[1][6]

Synthesis Protocol: N-Alkylation of 1-Benzylpiperazine

The synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile can be achieved via a standard nucleophilic substitution reaction. This involves the alkylation of 1-benzylpiperazine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Reagents and Materials:

-

1-Benzylpiperazine

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (anhydrous)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add a fine powder of anhydrous potassium carbonate (2.0-3.0 eq) as a base.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.[6]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-benzylpiperazin-1-yl)acetonitrile.

Analytical Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. A reverse-phase HPLC method is suitable for this molecule.[7][8]

Instrumentation and Conditions:

-

HPLC System: A standard UHPLC or HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][9]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH 2-3).[7][9]

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[8][9]

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25°C.[8]

-

Detection Wavelength: 210 nm or 254 nm, where the benzyl chromophore absorbs.[9]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[9]

-

Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Workflow Visualizations

The following diagrams illustrate the logical flow for the synthesis and analysis of 2-(4-benzylpiperazin-1-yl)acetonitrile.

Biological Context

While no specific biological activity or signaling pathway has been published for 2-(4-benzylpiperazin-1-yl)acetonitrile itself, its structural relative, 1-benzylpiperazine (BZP), is known to be a central nervous system stimulant.[10] BZP acts by stimulating the release of dopamine and serotonin and inhibiting their reuptake.[10] Furthermore, numerous piperazine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-anxiety, and antihypertensive agents.[1] Specifically, compounds containing a 1-benzylpiperidine motif (a closely related structure) have been explored as ligands for sigma receptors, which are targets for treating neurological disorders.[11][12] The structural components of 2-(4-benzylpiperazin-1-yl)acetonitrile suggest it may have been synthesized as part of a medicinal chemistry program exploring novel CNS agents or other therapeutic targets. Further biological evaluation is required to determine its specific pharmacological profile.

References

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Benzylpiperazin-1-yl)acetonitrile, CAS [[92042-93-8]] | BIOZOL [biozol.de]

- 3. PubChemLite - 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. (S)-2-(4-benzylpiperazin-2-yl)acetonitrile 95% | CAS: 2740593-12-6 | AChemBlock [achemblock.com]

- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. qascf.com [qascf.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jchr.org [jchr.org]

- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(4-benzylpiperazin-1-yl)acetonitrile molecular structure and formula"

An In-depth Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a compilation of quantitative data, an example of a relevant synthetic protocol, and diagrams illustrating its structure and a potential logical workflow for its synthesis.

Molecular Structure and Chemical Formula

2-(4-benzylpiperazin-1-yl)acetonitrile is a synthetic organic compound featuring a piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The molecular formula for this compound is C₁₃H₁₇N₃.[1][2][3] The structure contains a flexible piperazine ring, a benzyl group which adds aromatic character, and a nitrile functional group.

The IUPAC name for this compound is 2-(4-benzylpiperazin-1-yl)acetonitrile.[3] It is also identified by various CAS Numbers depending on its stereochemistry: the racemic mixture is typically referenced by CAS number 92042-93-8[2], while the (S)-enantiomer is identified by CAS number 2740593-12-6[1][4] and the (R)-enantiomer by 2740593-41-1.[5][6]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Molecular Structure of 2-(4-benzylpiperazin-1-yl)acetonitrile.

Physicochemical and Computational Data

A summary of key quantitative data for 2-(4-benzylpiperazin-1-yl)acetonitrile is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇N₃ | [1][2][3] |

| Molecular Weight | 215.29 g/mol | [1][2] |

| CAS Number | 92042-93-8 (racemate) | [2] |

| 2740593-12-6 ((S)-enantiomer) | [1][4] | |

| 2740593-41-1 ((R)-enantiomer) | [5][6] | |

| Purity (Typical) | ≥98% | [1][4] |

| TPSA (Topological Polar Surface Area) | 39.06 Ų | [1] |

| logP (Octanol-water partition coefficient) | 1.37408 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

| SMILES | C1CN(CCN1CC#N)CC2=CC=CC=C2 | [3] |

Experimental Protocols

Example Synthetic Protocol for Related Piperazinyl Acetonitriles

A study on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles describes a base-induced, three-component reaction.[7] This method is noted for its use of less odorous disulfides and ethanol as a green solvent.[7]

General Reaction Scheme: A disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide are reacted in the presence of a base in ethanol. The reaction proceeds via an SN2 mechanism.[7]

Materials and Methods:

-

Reactants: Disulfide derivative, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, trimethylsilyl cyanide.

-

Solvent: Ethanol (EtOH).

-

Base: A suitable organic or inorganic base.

-

Procedure:

-

The disulfide and other reactants are dissolved in ethanol.

-

The base is added to the mixture.

-

The reaction is stirred at a specified temperature for a set duration.

-

Upon completion, the product is isolated and purified, typically using column chromatography.

-

Characterization: The final products are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[7]

The following diagram illustrates a generalized workflow for the synthesis and analysis of such compounds.

Caption: Generalized workflow for synthesis and analysis.

Potential Biological Activity and Logical Pathways

Piperazine derivatives are a well-known class of compounds in medicinal chemistry. The sulfur-containing ethyl piperazine derivatives, which are structurally related to the target molecule, have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1).[7] ACAT-1 is an enzyme involved in cholesterol esterification and is a target for drugs aimed at treating conditions like hyperlipidemia and atherosclerosis.[7]

While the specific biological activity of 2-(4-benzylpiperazin-1-yl)acetonitrile is not detailed in the available literature, its structural motifs suggest it could be a candidate for screening in various biological assays, including enzyme inhibition studies. The logical relationship of an inhibitor to its target enzyme is depicted below.

Caption: Logical diagram of enzyme inhibition.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(4-Benzylpiperazin-1-yl)acetonitrile, CAS [[92042-93-8]] | BIOZOL [biozol.de]

- 3. PubChemLite - 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3) [pubchemlite.lcsb.uni.lu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chiralen.com [chiralen.com]

- 6. (R)-2-(4-Benzylpiperazin-2-yl)acetonitrile | 2740593-41-1 [sigmaaldrich.com]

- 7. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(4-Benzylpiperazin-1-yl)acetonitrile (CAS Number: 92042-93-8)

Notice: Publicly available scientific and technical data for 2-(4-Benzylpiperazin-1-yl)acetonitrile is limited. This guide provides a summary of the available information.

Chemical Identity and Basic Properties

CAS Number: 92042-93-8[1][2][3][4][5][6] Chemical Name: 2-(4-Benzylpiperazin-1-yl)acetonitrile[1][2][5] Molecular Formula: C₁₃H₁₇N₃[1][3] Molecular Weight: 215.29 g/mol [1]

Structural Representation:

Caption: Molecular structure of 2-(4-Benzylpiperazin-1-yl)acetonitrile.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | [1][3] |

| Molecular Weight | 215.29 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, or biological evaluation of 2-(4-Benzylpiperazin-1-yl)acetonitrile are not described in the currently available literature. General synthetic routes for similar piperazine derivatives often involve the alkylation of a piperazine precursor. A potential, though not explicitly documented, synthetic workflow is outlined below.

Caption: A generalized, hypothetical synthesis workflow.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity, mechanism of action, or associated signaling pathways of 2-(4-Benzylpiperazin-1-yl)acetonitrile. While the piperazine moiety is a common scaffold in pharmacologically active compounds, particularly those targeting the central nervous system, no specific studies have been identified for this particular molecule.

Toxicological Information

No specific toxicological studies or safety data sheets (SDS) for 2-(4-Benzylpiperazin-1-yl)acetonitrile were found in the public domain. Standard laboratory safety precautions should be taken when handling this compound.

Conclusion

The currently available information on 2-(4-Benzylpiperazin-1-yl)acetonitrile (CAS 92042-93-8) is sparse and limited to its basic chemical identity. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data indicates that this compound is largely unexplored, and its physicochemical, biological, and toxicological properties remain to be determined. Further research is required to elucidate the potential applications of this molecule.

References

- 1. sinfoochem.com [sinfoochem.com]

- 2. 92042-93-8|2-(4-Benzylpiperazin-1-yl)acetonitrile|2-(4-Benzylpiperazin-1-yl)acetonitrile|-范德生物科技公司 [bio-fount.com]

- 3. Chemical Product Catalog _Letter B_Page 431_Chemicalbook [chemicalbook.com]

- 4. proactivemr.com [proactivemr.com]

- 5. 92042-93-8(2-(4-Benzylpiperazin-1-yl)acetonitrile) | Kuujia.com [kuujia.com]

- 6. Page 00889 (Chemical) [intlab.org]

The Biological Versatility of 2-(4-benzylpiperazin-1-yl)acetonitrile Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the biological activities of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives, targeting researchers, scientists, and drug development professionals. The document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this promising class of compounds.

Introduction

The 2-(4-benzylpiperazin-1-yl)acetonitrile scaffold is a key pharmacophore that has garnered significant attention in medicinal chemistry. Derivatives based on this core structure have demonstrated a wide spectrum of biological activities, including potential as cholinesterase inhibitors for neurodegenerative diseases, as potent agents against various cancer cell lines, and as effective antimicrobial and antifungal compounds. This guide explores the structure-activity relationships, mechanisms of action, and experimental validation of these diverse biological effects.

Quantitative Biological Activity Data

The biological efficacy of various 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives is summarized below. The data, extracted from multiple studies, are presented in tabular format for clear comparison.

Cholinesterase Inhibitory Activity

Several derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathogenesis of Alzheimer's disease.

| Compound ID | Target Enzyme | Activity (pIC50) | Selectivity | Reference |

| 22 | BuChE | 5.00 | Selective for BuChE | [1] |

| Series 16-25 | BuChE | - | Selective for BuChE | [1] |

| Series 5-14 | AChE/BuChE | - | Non-selective | [1] |

| Compound 21 | AChE | IC50: 6.62 nM | Selective for AChE | [2] |

| Compound 19 | AChE | IC50: 1.2 nM | ~34700-fold vs BuChE | [3] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Anticancer Activity

The antiproliferative effects of these derivatives have been tested against a variety of human cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Mechanism of Action | Reference |

| 7a | Four cancer cell lines | 0.029 - 0.147 | G2/M cell cycle arrest, apoptosis, anti-tubulin | [4] |

| C505 | K562, HeLa, AGS | GI50: 0.06 - 0.16 | Inhibition of PI3K/AKT, Src, BCR-ABL pathways | [5] |

| 23 | MDA-MB-468 (Breast) | GI50: 1.00 | - | [6] |

| 25 | HOP-92 (Lung) | GI50: 1.35 | - | [6] |

| 4b | HepG-2 (Liver) | 7.14 µg/mL | - | [7] |

| 4k | HepG-2 (Liver) | 7.61 µg/mL | - | [7] |

| 4b | MCF-7 (Breast) | 13.8 µg/mL | - | [7] |

| 4k | MCF-7 (Breast) | 12 µg/mL | - | [7] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of compound potency.

Antimicrobial and Antifungal Activity

A range of derivatives has been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

| Compound Class | Test Organisms | Activity | Reference |

| Piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial activity | [8] |

| Piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal activity | [8] |

| Substituted piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains | [9] |

| Substituted piperazines | A. fumigatus, A. flavus, A. niger | Less active against fungi | [9] |

Experimental Protocols

Detailed methodologies for the key biological assays are provided to ensure reproducibility and standardization.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BChE activity.

Reagents and Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution (1 U/mL)

-

0.1 M Phosphate buffer (pH 8.0)

-

Test compound solutions (dissolved in a suitable solvent like DMSO or ethanol)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10 mM

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI), 14 mM

-

5% Sodium dodecyl sulfate (SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.

-

Add 10 µL of the test compound solution to the sample wells. For control wells, add 10 µL of the solvent.

-

Add 10 µL of the AChE (or BChE) enzyme solution to all wells.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI (or BTCI) substrate.

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.

-

Measure the absorbance at 412 nm using a microplate reader after 10 minutes.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Caption: Workflow for the Ellman's method-based cholinesterase inhibition assay.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Reagents and Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include untreated cells as a control.

-

After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: General workflow for the in vitro MTT cell proliferation assay.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method assesses the antimicrobial activity of substances by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Reagents and Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Agar (MHA) or appropriate agar medium

-

Sterile petri dishes

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

Test compound solutions

-

Standard antibiotic disks (positive control)

-

Solvent control disks (negative control)

-

Incubator

Procedure:

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

-

Aseptically place sterile filter paper disks onto the inoculated agar surface.

-

Pipette a known volume (e.g., 10-20 µL) of the test compound solution onto each disk. Include positive and negative control disks.

-

Allow the plates to stand for 30 minutes to permit diffusion of the compounds.

-

Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Caption: Experimental workflow for the agar disk diffusion antimicrobial susceptibility test.

Mechanism of Action and Signaling Pathways

While the exact mechanisms for all observed activities are still under investigation, studies on related piperazine derivatives suggest several potential pathways, particularly in cancer.

Anticancer Signaling Pathways

A novel piperazine derivative, C505, has been shown to induce apoptosis in cancer cells by inhibiting multiple critical signaling pathways.[5][10] These include:

-

PI3K/AKT Pathway: This pathway is crucial for cell proliferation and survival. Inhibition leads to reduced cell growth and induction of apoptosis.

-

Src Family Kinases: These are non-receptor tyrosine kinases that play a role in cell growth, differentiation, and survival. Their inhibition can halt cancer progression.

-

BCR-ABL Pathway: This pathway, resulting from a specific chromosomal translocation, is a hallmark of chronic myeloid leukemia (CML). Its inhibition is a key therapeutic strategy for CML.

The ability of these compounds to target multiple pathways simultaneously suggests they could be effective against a broad range of cancers and potentially circumvent resistance mechanisms.

Caption: Potential anticancer signaling pathways inhibited by piperazine derivatives.

Conclusion

Derivatives of 2-(4-benzylpiperazin-1-yl)acetonitrile represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds highlights their significant therapeutic potential. The multi-target nature observed in their anticancer activity is particularly promising for developing novel therapies that can overcome drug resistance. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies is warranted to translate these findings into clinically effective treatments.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR | Semantic Scholar [semanticscholar.org]

- 3. ijcmas.com [ijcmas.com]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Evaluation of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific in vitro studies on 2-(4-benzylpiperazin-1-yl)acetonitrile. This guide provides a technical overview of the compound's properties and details in vitro methodologies and findings for structurally related compounds to inform potential future research. The data presented herein is not for 2-(4-benzylpiperazin-1-yl)acetonitrile but for its structural analogs.

Introduction

2-(4-benzylpiperazin-1-yl)acetonitrile is a small molecule featuring a benzylpiperazine core linked to an acetonitrile group. The benzylpiperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. The nitrile group can also participate in molecular interactions. Due to the absence of direct in vitro studies, this document outlines potential areas of investigation based on the activities of structurally similar compounds and provides standardized protocols for relevant assays.

Chemical Properties of 2-(4-benzylpiperazin-1-yl)acetonitrile

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | ChemScene[1] |

| Molecular Weight | 215.29 g/mol | ChemScene[1] |

| CAS Number | 2740593-12-6 (for (S)-enantiomer) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | ChemScene[1] |

| Predicted LogP | 1.37408 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

In Vitro Studies of Structurally Related Compounds

While no specific data exists for 2-(4-benzylpiperazin-1-yl)acetonitrile, research on compounds with a similar benzylpiperazine core suggests potential biological activities.

Acetylcholinesterase (AChE) Inhibition

A study on a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the benzylpiperazine core, identified them as potential acetylcholinesterase inhibitors.

Table 1: Acetylcholinesterase Inhibitory Activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives

| Compound | Substitution on Benzyl Ring | IC₅₀ (µM) |

| 4a | 2-Cl | 0.91 ± 0.045 |

| Donepezil (Reference) | - | 0.14 ± 0.03 |

Data extracted from a study on structural analogs and not on 2-(4-benzylpiperazin-1-yl)acetonitrile.

General Experimental Protocols for In Vitro Assessment

For researchers interested in evaluating the in vitro profile of 2-(4-benzylpiperazin-1-yl)acetonitrile, the following are detailed, generalized protocols for relevant assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[2][3][4][5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2][4] The concentration of the formazan is proportional to the number of viable cells.[2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[6]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase.[7][8]

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[9]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme solution (1 U/mL).[7]

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[7]

-

DTNB Addition: Add 10 µL of 10 mM DTNB to the mixture.[7]

-

Reaction Initiation: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[7]

-

Reaction Termination: After 1 minute of shaking, add 20 µL of 5% SDS to stop the reaction.[7]

-

Absorbance Measurement: Incubate for 10 minutes and measure the absorbance at 412 nm.[7]

Kinase Inhibition: EGFR Tyrosine Kinase Assay

This assay determines the inhibitory effect of a compound on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.[10][11][12]

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by EGFR. The level of phosphorylation is then quantified, often using a specific antibody and a detection system (e.g., luminescence or fluorescence).[10][12]

Protocol (using ADP-Glo™ Kinase Assay as an example):

-

Reaction Setup: In a 384-well plate, combine the EGFR enzyme, the substrate/ATP mix, and the test compound in a suitable kinase buffer.[12]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]

-

ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.[12]

-

Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.[12]

Proposed In Vitro Screening Workflow

The following diagram illustrates a logical workflow for the initial in vitro characterization of a novel compound like 2-(4-benzylpiperazin-1-yl)acetonitrile.

Caption: A hypothetical workflow for the in vitro evaluation of a novel compound.

Conclusion

There is a clear gap in the scientific literature regarding the in vitro properties of 2-(4-benzylpiperazin-1-yl)acetonitrile. Based on the activity of structurally related compounds, investigating its potential as an acetylcholinesterase inhibitor could be a starting point. The provided generalized protocols for cytotoxicity, enzyme inhibition, and kinase activity assays offer a framework for the systematic in vitro evaluation of this compound. Further research is necessary to elucidate its biological activity and potential therapeutic applications.

References

- 1. chemscene.com [chemscene.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 12. promega.com.cn [promega.com.cn]

Unraveling the Therapeutic Potential of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Overview of Plausible Mechanisms of Action

For Immediate Release: November 2, 2025

A Deep Dive into the Pharmacological Profile of a Versatile Benzylpiperazine Scaffold

While direct experimental data on the specific mechanism of action for 2-(4-benzylpiperazin-1-yl)acetonitrile remains to be published, a comprehensive analysis of its core chemical structure, benzylpiperazine (BZP), and its derivatives, reveals a rich and diverse pharmacological landscape. This technical guide synthesizes the existing body of research on the benzylpiperazine scaffold to extrapolate the potential mechanisms of action for 2-(4-benzylpiperazin-1-yl)acetonitrile, providing a valuable resource for researchers, scientists, and drug development professionals. The benzylpiperazine moiety is a well-established pharmacophore, demonstrating a wide range of biological activities that suggest therapeutic potential across several key areas, including neurodegenerative diseases, oncology, and pain management.

Central Nervous System Activity: A Primary Focus

The preponderance of evidence points towards the central nervous system (CNS) as a primary site of action for benzylpiperazine-containing compounds. The parent compound, BZP, is a known CNS stimulant that enhances the release of catecholamines, particularly dopamine and norepinephrine, and to a lesser extent, serotonin. It achieves this by interacting with the dopamine, norepinephrine, and serotonin reuptake transporters.[1][2][3][4][5] This foundational mechanism suggests that 2-(4-benzylpiperazin-1-yl)acetonitrile could exhibit similar stimulant properties.

Potential Therapeutic Applications Based on Analog Research

Extensive research into derivatives of the benzylpiperazine scaffold has unveiled a number of promising therapeutic avenues. These investigations provide a roadmap for the potential biological activities of 2-(4-benzylpiperazin-1-yl)acetonitrile.

Neurodegenerative Disorders: A Multi-Target Approach

A significant body of research has focused on the development of benzylpiperazine derivatives as potential treatments for Alzheimer's disease. These compounds have been shown to act on multiple key pathological pathways of the disease.

-

Cholinesterase Inhibition: Several studies have reported the synthesis of benzylpiperazine derivatives that act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.

-

Amyloid-β Aggregation Inhibition: In addition to cholinesterase inhibition, some benzylpiperazine derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[1]

Table 1: Cholinesterase Inhibitory Activity of Selected Benzylpiperazine Derivatives

| Compound Reference | Target | IC50 (µM) |

| Compound 4a (ortho-chloro derivative) | Acetylcholinesterase | 0.91 ± 0.045 |

| Donepezil (Reference) | Acetylcholinesterase | 0.14 ± 0.03 |

Data extracted from a study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.[2]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase and butyrylcholinesterase inhibitory activities of the compounds are typically assessed using a modified Ellman's spectrophotometric method. The assay is generally performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent (e.g., DMSO), and the respective enzyme (AChE from electric eel or BChE from equine serum). The mixture is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is then initiated by the addition of the substrate, acetylthiocholine iodide or butyrylthiocholine iodide, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm) over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Pain Management: Targeting Sigma Receptors

Benzylpiperazine derivatives have also been identified as potent ligands for sigma-1 (σ1) receptors, which are involved in the modulation of nociceptive signaling. This suggests a potential application for 2-(4-benzylpiperazin-1-yl)acetonitrile in the development of novel analgesics.

Table 2: Sigma-1 Receptor Binding Affinity of a Benzylpiperazine Derivative

| Compound Reference | Target | Ki (nM) |

| Compound 15 | Sigma-1 Receptor | 1.6 |

Data from a study on benzylpiperazine derivatives as σ1 receptor ligands.[7]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The affinity of compounds for the sigma-1 receptor is typically determined through a competitive radioligand binding assay. The assay is performed using cell membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the recombinant human receptor). The membranes are incubated with a radiolabeled ligand that has a high affinity and selectivity for the sigma-1 receptor (e.g., [³H]-pentazocine). The incubation is carried out in the presence of varying concentrations of the test compound. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which represents the amount of radioligand bound to the receptors, is then measured using a scintillation counter. The ability of the test compound to inhibit the binding of the radioligand is used to determine its binding affinity (Ki), which is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Oncology: Inducing Cancer Cell Death

The benzylpiperazine scaffold has also been explored for its anticancer potential. Certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms include cell cycle arrest and the induction of apoptosis. Furthermore, benzylpiperazine derivatives have been designed as selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy.[4][8]

Table 3: Antiproliferative Activity of a Benzylpiperazine Derivative

| Compound Reference | Cell Line | IC50 (µM) |

| Compound 7a | HepG2 (Hepatocellular carcinoma) | 0.029 - 0.147 |

Data from a study on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines.[8]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). Following the incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Conclusion

While the precise molecular targets and mechanism of action of 2-(4-benzylpiperazin-1-yl)acetonitrile await elucidation through direct experimental investigation, the extensive research on its core benzylpiperazine scaffold provides a strong foundation for predicting its potential pharmacological profile. The evidence strongly suggests that this compound is likely to exhibit activity within the central nervous system and holds promise for therapeutic applications in neurodegenerative diseases, pain management, and oncology. Further in-depth studies, including receptor binding assays, enzyme inhibition assays, and in vivo models, are warranted to fully characterize the biological activity of 2-(4-benzylpiperazin-1-yl)acetonitrile and to explore its full therapeutic potential. This technical guide serves as a valuable starting point for researchers embarking on the investigation of this and related compounds.

References

- 1. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3) [pubchemlite.lcsb.uni.lu]

- 6. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-benzylpiperazin-1-yl)acetonitrile is a piperazine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical first step in its preclinical development, influencing formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the predicted solubility of 2-(4-benzylpiperazin-1-yl)acetonitrile, detailed experimental protocols for its determination, and relevant biological context for this class of compounds.

Predicted Solubility Profile

-

Polar Features : The piperazine ring with its two nitrogen atoms and the nitrile (-C≡N) group are capable of hydrogen bonding and dipole-dipole interactions, contributing to solubility in polar solvents.

-

Non-polar Features : The benzyl group (a phenyl ring attached to a methylene group) is hydrophobic and will favor solubility in non-polar or weakly polar organic solvents.

This amphiphilic nature suggests that 2-(4-benzylpiperazin-1-yl)acetonitrile is likely to exhibit solubility in a range of organic solvents, particularly polar aprotic solvents that can engage in dipole-dipole interactions without disrupting the intramolecular hydrogen bonding network. Its solubility in water is expected to be low due to the significant non-polar benzyl group.

Data Presentation

The following table summarizes the predicted qualitative solubility of 2-(4-benzylpiperazin-1-yl)acetonitrile in a variety of common laboratory solvents. This is a predictive assessment based on chemical structure.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic benzyl group is expected to dominate, leading to poor aqueous solubility. |

| Methanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the piperazine and nitrile moieties, while also solvating the non-polar parts. | |

| Ethanol | Moderate | Similar to methanol, but the increased hydrocarbon chain length may slightly enhance the solvation of the benzyl group. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong dipole moment and ability to accept hydrogen bonds make it an excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, it is a highly polar aprotic solvent capable of dissolving many organic molecules. | |

| Acetonitrile | Moderate to High | The nitrile group can interact with the nitrile group of the solute, and its polarity is sufficient to dissolve the compound. | |

| Acetone | Moderate | A polar aprotic solvent that should be capable of dissolving the compound, though perhaps less effectively than DMSO or DMF. | |

| Non-polar | Dichloromethane (DCM) | Moderate | Its ability to dissolve moderately polar compounds makes it a likely solvent. |

| Chloroform | Moderate | Similar in properties to DCM. | |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact favorably with the benzyl group, but it may be less effective at solvating the polar piperazine and nitrile moieties. | |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols

Given the absence of published quantitative data, the following sections detail standardized experimental protocols for determining the solubility of 2-(4-benzylpiperazin-1-yl)acetonitrile.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and helps classify the compound based on its acidic or basic properties.[3][4][5]

Materials:

-

2-(4-benzylpiperazin-1-yl)acetonitrile

-

Small test tubes

-

Vortex mixer

-

A range of solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents as listed in the table above.

-

pH indicator paper

Procedure:

-

Add approximately 10-20 mg of 2-(4-benzylpiperazin-1-yl)acetonitrile to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each test tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the dissolution of the solid. A compound is considered soluble if it completely dissolves to form a clear solution.

-

For the aqueous solutions (Water, HCl, NaOH, NaHCO₃), test the pH with indicator paper to observe any changes. Solubility in acidic or basic solutions can indicate the formation of a salt.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.[6]

Materials:

-

2-(4-benzylpiperazin-1-yl)acetonitrile

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Chosen solvent

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-(4-benzylpiperazin-1-yl)acetonitrile to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the solution.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of 2-(4-benzylpiperazin-1-yl)acetonitrile.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Biological Context: Sigma-1 Receptor Signaling Pathway

While the specific biological targets of 2-(4-benzylpiperazin-1-yl)acetonitrile are not defined, many benzylpiperazine derivatives are known to interact with the Sigma-1 receptor (σ1R).[7] The σ1R is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses and signaling.[8][9][10]

Caption: Simplified Sigma-1 receptor signaling pathway.

Conclusion

This guide provides a foundational understanding of the solubility characteristics of 2-(4-benzylpiperazin-1-yl)acetonitrile based on its chemical structure. The predicted moderate to high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, offers a starting point for experimental design. The detailed protocols for both qualitative and quantitative solubility determination provide a clear path for obtaining precise experimental data. Furthermore, the potential interaction of this class of compounds with the Sigma-1 receptor highlights a possible avenue for future pharmacological investigation. Accurate experimental determination of solubility is paramount and should be conducted to validate these predictions for any research or development application.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. mdpi.com [mdpi.com]

- 4. csub.edu [csub.edu]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. labs.penchant.bio [labs.penchant.bio]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data and Characterization of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-benzylpiperazin-1-yl)acetonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics based on analogous structures and functional group analysis. Detailed, standardized experimental protocols for acquiring such spectral data are also included to facilitate laboratory work.

Spectral Data Summary

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 216.14952 |

| [M+Na]⁺ | 238.13146 |

| [M+K]⁺ | 254.10540 |

| [M+NH₄]⁺ | 233.17606 |

| [M-H]⁻ | 214.13496 |

| [M+HCOO]⁻ | 260.14044 |

| [M+CH₃COO]⁻ | 274.15609 |

Data sourced from PubChem.[1]

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzyl CH₂ (Ar-CH₂) | ~3.50 | Singlet |

| Piperazine CH₂ (adjacent to N-benzyl) | 2.40 - 2.60 | Multiplet |

| Piperazine CH₂ (adjacent to N-acetonitrile) | 2.60 - 2.80 | Multiplet |

| Acetonitrile CH₂ (N-CH₂-CN) | ~3.30 | Singlet |

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 130 |

| Aromatic (ipso-C) | 135 - 140 |

| Benzyl CH₂ (Ar-CH₂) | ~63 |

| Piperazine CH₂ | 50 - 55 |

| Acetonitrile CH₂ (N-CH₂-CN) | ~45 |

| Nitrile (C≡N) | 115 - 120 |

Table 4: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2800 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2260 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch (aliphatic amine) | 1000 - 1250 | Medium |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of NMR, IR, and mass spectra for organic compounds such as 2-(4-benzylpiperazin-1-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the magnetic field to optimize homogeneity.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Spectrum Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ions and potential adducts.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other common adducts to confirm the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

Potential Therapeutic Targets of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 2-(4-benzylpiperazin-1-yl)acetonitrile based on findings from structurally related compounds. As of the date of this publication, no direct biological data for 2-(4-benzylpiperazin-1-yl)acetonitrile has been reported in the reviewed literature. The information presented herein is intended to guide future research and is based on the activities of close structural analogs.

Executive Summary

The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While 2-(4-benzylpiperazin-1-yl)acetonitrile has not been directly studied, its derivatives have shown significant activity as inhibitors of acetylcholinesterase (AChE) and as ligands for the sigma-1 (σ1) receptor. These findings suggest that 2-(4-benzylpiperazin-1-yl)acetonitrile holds potential as a lead compound for the development of therapeutics for neurodegenerative disorders, such as Alzheimer's disease, and for conditions involving the modulation of σ1 receptor activity, including neuropathic pain and certain psychiatric disorders. This guide provides an in-depth analysis of these potential targets, including quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Potential Therapeutic Target: Acetylcholinesterase (AChE)

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. By increasing the levels of acetylcholine in the brain, AChE inhibitors can lead to improvements in cognitive function.

Evidence from Structural Analogs

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their AChE inhibitory activity. These compounds share the core benzylpiperazine moiety with 2-(4-benzylpiperazin-1-yl)acetonitrile, suggesting that the parent compound may exhibit similar properties.

Quantitative Data: AChE Inhibition by Benzylpiperazine Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of key derivatives.

| Compound ID | Substitution on Benzyl Ring | IC50 (µM)[1][2] |

| 4a | 2-Chloro | 0.91 ± 0.045[1][2] |

| 4g | 3-Methoxy | 5.5 ± 0.7[1][2] |

| Donepezil (Reference) | - | 0.14 ± 0.03[1][2] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of the compounds was determined using a modified Ellman's spectrophotometric method.[1][2]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds and reference standard (Donepezil)

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution (at various concentrations), and 25 µL of AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Cholinergic signaling and the inhibitory action of benzylpiperazine derivatives on AChE.

Potential Therapeutic Target: Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival. Ligands of the σ1 receptor are being investigated for their therapeutic potential in neuropathic pain, depression, and neurodegenerative diseases.

Evidence from Structural Analogs

Several series of benzylpiperazine derivatives have been identified as potent and selective ligands for the σ1 receptor.[3][4] These findings suggest that the benzylpiperazine scaffold is a promising pharmacophore for targeting this receptor.

Quantitative Data: σ1 Receptor Binding Affinity of Benzylpiperazine Derivatives

The following table summarizes the in vitro binding affinities of representative benzylpiperazine derivatives for the σ1 and σ2 receptors.

| Compound ID | Ki (nM) for σ1 Receptor[3][4] | Ki (nM) for σ2 Receptor[3][4] | Selectivity (Ki σ2 / Ki σ1)[3][4] |

| 15 | 1.6 | 1417 | 886[3][4] |

| 21 | 8.8 | >10000 | >1136[4] |

| 22 | 145 | >10000 | >69[4] |

| Haloperidol (Reference) | 3.2 | 860 | 269[3] |

Experimental Protocol: Radioligand Binding Assay for σ1 and σ2 Receptors

The binding affinities of the compounds for σ1 and σ2 receptors were determined using a radioligand binding assay.[3][4]

Materials:

-

Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

-

--INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2)

-

Non-labeled haloperidol (for non-specific binding)

-

Tris-HCl buffer

-

Test compounds

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Homogenize brain or liver tissue in Tris-HCl buffer and prepare membrane fractions by centrifugation.

-

In assay tubes, combine the membrane preparation, the radioligand (--INVALID-LINK---pentazocine or [³H]DTG), and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of unlabeled haloperidol.

-

Incubate the mixture at the appropriate temperature and duration (e.g., 37°C for 150 min for σ1).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki values using competitive binding analysis software.

Experimental Workflow: Target Identification and Validation

Caption: A general workflow for identifying and validating therapeutic targets.

Conclusion and Future Directions

The available evidence strongly suggests that the 2-(4-benzylpiperazin-1-yl)acetonitrile scaffold is a promising starting point for the development of novel therapeutics targeting acetylcholinesterase and the sigma-1 receptor. Future research should focus on the synthesis and direct biological evaluation of 2-(4-benzylpiperazin-1-yl)acetonitrile to confirm these hypothesized activities. A comprehensive screening against a panel of receptors and enzymes would be invaluable in elucidating its full pharmacological profile and identifying its primary therapeutic targets. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of new treatments for a range of debilitating diseases.

References

- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for 2-(4-benzylpiperazin-1-yl)acetonitrile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile, a valuable intermediate in the development of various pharmacologically active compounds. The protocol outlines a reliable two-step synthetic route, commencing with the preparation of N-benzylpiperazine, followed by its alkylation to yield the target compound. Detailed experimental procedures, characterization data, and process visualization are included to ensure reproducibility and facilitate its application in research and development.

I. Overview of the Synthetic Pathway

The synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile is achieved through a two-step process. The first step involves the mono-N-benzylation of piperazine with benzyl chloride to produce N-benzylpiperazine. The subsequent step is the N-alkylation of the secondary amine of N-benzylpiperazine with chloroacetonitrile to introduce the acetonitrile moiety, yielding the final product.

Caption: Two-step synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile.

II. Experimental Protocols

Step 1: Synthesis of N-Benzylpiperazine

This procedure is adapted from established methods for the mono-alkylation of piperazine.[1]

Materials:

-

Piperazine

-

Benzyl chloride

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 eq) in ethanol.

-

To this solution, add benzyl chloride (1.0 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a concentrated sodium hydroxide solution until the pH is greater than 12.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude N-benzylpiperazine.

-

Purify the crude product by vacuum distillation to yield pure N-benzylpiperazine as a colorless oil.

Quantitative Data for Step 1:

| Parameter | Value |

| Typical Yield | 65-75% |

| Boiling Point | 122-124 °C at 2.5 mmHg[1] |

| Appearance | Colorless oil |

Step 2: Synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile

This step involves the N-alkylation of N-benzylpiperazine with chloroacetonitrile.[2][3]

Materials:

-

N-Benzylpiperazine

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of N-benzylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Add chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, filter the solid potassium salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 2-(4-benzylpiperazin-1-yl)acetonitrile.

III. Characterization Data

The synthesized 2-(4-benzylpiperazin-1-yl)acetonitrile should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N₃ | [4][5] |

| Molecular Weight | 215.29 g/mol | [4] |

| Appearance | - | - |

| Boiling Point | 345.7 °C at 760 mmHg | [5] |

| Density | 1.088 g/cm³ | [5] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the methylene protons adjacent to the nitrile group.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the piperazine carbons, the methylene carbon adjacent to the nitrile, and the nitrile carbon.

-

Mass Spectrometry (ESI-MS): A prominent ion corresponding to the protonated molecule [M+H]⁺ is expected. The predicted m/z for [M+H]⁺ is 216.14952.

IV. Experimental Workflow

The overall experimental workflow for the synthesis and purification of 2-(4-benzylpiperazin-1-yl)acetonitrile is depicted below.

Caption: Workflow for the synthesis and purification of the target compound.

V. Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile. By following the outlined protocols, researchers can reliably produce this key intermediate for their drug discovery and development programs. The provided data and visualizations are intended to support the successful implementation of this synthetic procedure in a laboratory setting.

References

Application Notes and Protocols for the Quantification of 2-(4-benzylpiperazin-1-yl)acetonitrile

These application notes provide detailed protocols for the quantitative analysis of 2-(4-benzylpiperazin-1-yl)acetonitrile in pharmaceutical samples. The methods described are based on common analytical techniques used for the quantification of piperazine derivatives and related compounds.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method is suitable for the routine quality control of 2-(4-benzylpiperazin-1-yl)acetonitrile in bulk drug substance and pharmaceutical formulations.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

-